3-(2-Tetrahydro-2H-pyranoxy)phenylZinc bromide
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Overview
Description
3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide typically involves the reaction of 3-(2-Tetrahydro-2H-pyranoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(2-Tetrahydro-2H-pyranoxy)phenyl bromide+Zn→3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles used in reactions with this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
- 3-(2-Tetrahydro-2H-pyranoxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide offers unique reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C11H13BrO2Zn |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);2-(phenoxy)oxane |
InChI |
InChI=1S/C11H13O2.BrH.Zn/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
GLAKBOQBMQAVKP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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